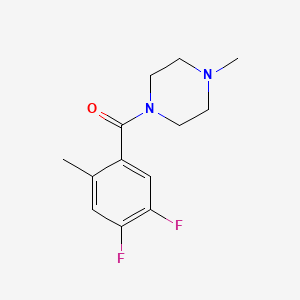

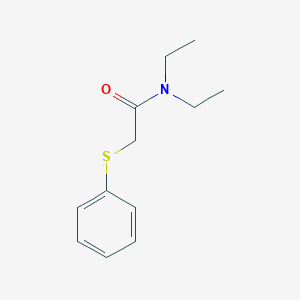

N,N-diethyl-2-(phenylthio)acetamide

Overview

Description

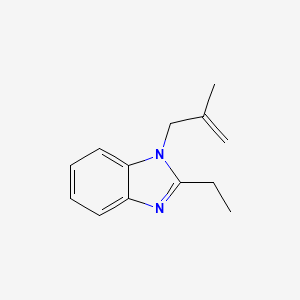

N,N-diethyl-2-(phenylthio)acetamide, also known as DEPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DEPTA is a thioamide derivative that has been synthesized through various methods and has been shown to have significant effects on the biochemical and physiological processes of living organisms. In

Scientific Research Applications

Metabolic Pathways and Comparative Metabolism

Research has shown that chloroacetamide herbicides and their metabolites, which are structurally related to N,N-diethyl-2-(phenylthio)acetamide, undergo complex metabolic activation pathways. These pathways involve bioactivation through specific intermediates, leading to potential carcinogenic products in liver microsomes of both humans and rats. This metabolic process is significant in understanding the bioactivity and potential risks associated with chloroacetamide herbicides and their structurally related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Impact on Reproduction and Development

A study on the effects of N,N-diethyl phenyl acetamide on rats revealed that it can adversely affect body weight and reproductive outcomes. At high doses, it caused intrauterine mortality and lower fetal weight, indicating potential developmental risks associated with this compound (Prakash, Rao, Kumar, & Rao, 1987).

Herbicidal Properties and Soil Interaction

N,N-diethyl-2-(phenylthio)acetamide-related compounds like alachlor, acetochlor, and metolachlor, used as herbicides, demonstrate significant interactions with soil. These interactions include adsorption and bioactivity correlated with soil organic matter and clay content, influencing their effectiveness as pre-emergent herbicides in agricultural settings (Weber & Peter, 1982).

Anti-Inflammatory and Anti-Arthritic Properties

N-(2-hydroxy phenyl) acetamide, a derivative of N,N-diethyl-2-(phenylthio)acetamide, has shown promising anti-arthritic and anti-inflammatory properties. In a study on adjuvant-induced arthritic rats, it significantly reduced body weight loss, paw edema, pro-inflammatory cytokines, and oxidative stress markers, suggesting potential therapeutic applications in treating inflammatory diseases (Jawed, Shah, Jamall, & Simjee, 2010).

Anticancer Applications

Research into thiazole derivatives structurally related to N,N-diethyl-2-(phenylthio)acetamide has uncovered compounds with potential anticancer properties. Specific synthesized derivatives have demonstrated selective cytotoxicity against human lung adenocarcinoma cells, indicating a possible route for developing new anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

properties

IUPAC Name |

N,N-diethyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-3-13(4-2)12(14)10-15-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLUPXCEUXOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357186 | |

| Record name | Acetamide, N,N-diethyl-2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53136-40-6 | |

| Record name | Acetamide, N,N-diethyl-2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)

![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)

![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)

![4-tert-butyl-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5747780.png)

![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)